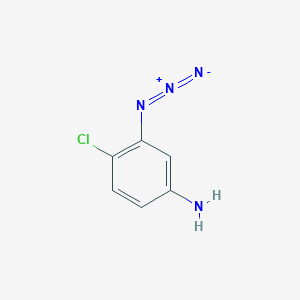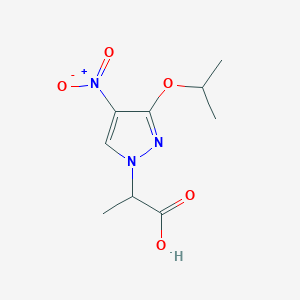![molecular formula C18H17F3N4O4S B2480422 3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788677-21-3](/img/structure/B2480422.png)
3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves versatile methodologies, combining arylaminosulfonylacetic acid hydrazide with E-aroylethenesulfonylacetic acid to produce sulfonamido bis heterocycles, including oxadiazoles, thiadiazoles, and triazoles (Muralikrishna et al., 2014). Similar synthetic approaches are applied to create novel sulfonamide isoxazolo[5,4-b]pyridines, highlighting the use of aryl sulfonic chlorides and chlorosulfonic acid (Poręba et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds often involves complex heterocyclic frameworks. For instance, the rearrangement of threonine and serine-based sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the intricate molecular transformations possible within this compound class (Králová et al., 2019).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, illustrating their reactivity. The synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles highlights a method to create substituted pyrroles, showcasing the compound's versatile chemical properties (Kim et al., 2014).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
Research on sulfonamides and their derivatives, such as the compound , often focuses on synthetic methodologies and chemical reactivity. For instance, studies on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have shown selective, direct, and synthetically useful entries to thioalkyl derivatives, indicating the utility of such compounds in synthesizing complex molecules with potential biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). This research suggests that compounds with similar structures could be synthesized through similar methods, offering a pathway to creating new molecules with specific properties.
Antimicrobial and Antiproliferative Activities
Another significant area of research for sulfonamide derivatives is their biological activity, including antimicrobial and antiproliferative effects. Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for antibacterial and antiproliferative activity, demonstrating that certain derivatives exhibit antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on breast carcinoma cell lines (Poręba et al., 2015). These findings highlight the potential of sulfonamide derivatives in developing new therapeutic agents.
Catalytic and Inhibitory Mechanisms
Sulfonamide compounds also play a role in studies exploring catalytic mechanisms and enzyme inhibition. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, with certain derivatives showing competitive inhibitory mechanisms (Jiang & Hansen, 2011). This research underlines the importance of sulfonamide derivatives in understanding and modulating biochemical pathways, which could lead to the development of novel therapeutic strategies.
Propriétés
IUPAC Name |
3-methyl-2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S/c1-24-14-8-13(3-4-15(14)29-17(24)26)30(27,28)23-12-6-7-25(10-12)16-5-2-11(9-22-16)18(19,20)21/h2-5,8-9,12,23H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKITVNWGACYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)





![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




